2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol
Overview
Description
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C8H12ClNOS and a molecular weight of 205.71 . It is a derivative of thiophene, which is used in the preparation of biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Chemistry and Molecular Interactions
The compound has been part of studies focusing on molecular interactions and chemical processes. For instance, it has been involved in studies about the recyclization reactions of certain organic compounds, revealing insights into the structural transformations and chemical properties of various organic substrates (Shipilovskikh et al., 2014).
Material Sciences and Molecular Structures
In the field of material sciences, the compound has been utilized in the synthesis of novel Schiff base ligands, leading to the development of materials with potential applications in molecular docking and DNA interactions. These materials are promising candidates for drug development due to their interaction properties with DNA (Kurt et al., 2020).
Crystallography and Molecular Design
The compound's derivatives have been integral in crystallographic studies, aiding in understanding molecular architectures and designing compounds with specific physical and chemical properties. These studies contribute significantly to the field of drug design and material sciences by offering insights into molecular structures and bonding (Girisha et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRUDVGRQCCNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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